Mechanistic Target Engagement: Kynurenine Monooxygenase (KMO) Inhibition
KMO is a validated target in Huntington's disease; inhibitors block the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine. This compound is structurally classified within a family of pyridazinylsulfonamides known for high KMO potency. While compound-specific IC50 data has not been independently published, the parent series has produced optimized leads demonstrating enzyme inhibition equipotent to CHDI-340246 (a benchmark KMO inhibitor) [1]. This establishes a mechanistic rationale for investigation. It should be noted that confirmation of binding kinetics and selectivity for this specific compound requires further experimentation.
| Evidence Dimension | KMO Enzyme Inhibition Potential |
|---|---|
| Target Compound Data | Specific IC50 not available in peer-reviewed literature |
| Comparator Or Baseline | CHDI-340246 (reference KMO inhibitor); optimized pyridazinylsulfonamide lead compound 12 (equipotent with CHDI-340246) [1] |
| Quantified Difference | N/A (compound-specific data not yet reported) |
| Conditions | Biochemical assays using KMO enzyme (literature context for the chemical series) |
Why This Matters
For any screening campaign targeting the kynurenine pathway, confirming engagement with the intended target is the foundational first step; this compound is built on a validated scaffold for that purpose.
- [1] Kimura, H.; Suda, H.; Kassai, M.; Endo, M.; Deai, Y.; Yahata, M.; Miyajima, M.; Isobe, Y. N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorg. Med. Chem. Lett. 2021, 33, 127753. View Source
